molecular formula C11H18O3 B8682957 2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohexanone

2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohexanone

Cat. No. B8682957
M. Wt: 198.26 g/mol
InChI Key: DGHKWIILTIIWPB-UHFFFAOYSA-N
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Patent
US06011028

Procedure details

The product of Example 102 was reacted with sod ,m cyanide (0.69 g, 14.1 mmoles) in 25 mL of DMSO at 160° C. for 12 hrs. The reaction mixture was then diluted to 700 mL with water and extracted with ethyl acetate/hexane (1:1). The solvent removed from the extracts to provide the title compound as oil.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[CH2:6][CH2:7][C:8]1(C(OC)=O)[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:14].[C-]#N>CS(C)=O.O>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[CH2:6][CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:14]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(OCC1)CCC1(C(CCCC1)=O)C(=O)OC
Name
Quantity
0.69 g
Type
reactant
Smiles
[C-]#N
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate/hexane (1:1)
CUSTOM
Type
CUSTOM
Details
The solvent removed from the extracts

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)CCC1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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